(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate
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Overview
Description
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate is a complex organic compound that features both oxazole and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate typically involves the formation of the oxazole ring followed by the introduction of the benzoate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The benzoate group can then be introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazoles: These compounds share a similar oxazole ring structure and have applications in medicinal chemistry and materials science.
1,2,4-triazoles: Another class of heterocyclic compounds with similar applications, particularly in pharmaceuticals and agrochemicals
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-23(4-2)29(25,26)19-12-10-17(11-13-19)21(24)27-15-18-14-20(28-22-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXBADHWJIGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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